

In-Vitro Performance of Novel Pyridine-Carbonitrile Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: **3,5-Dichloro-4-pyridinecarbonitrile**

Cat. No.: **B128884**

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vitro biological activities of novel compounds structurally related to **3,5-Dichloro-4-pyridinecarbonitrile**. Due to a lack of publicly available data on the direct derivatives of **3,5-Dichloro-4-pyridinecarbonitrile**, this guide focuses on the in-vitro anti-cancer and enzyme inhibitory activities of related pyridine-carbonitrile and dicyanopyridine compounds.

This document summarizes key findings from recent studies, presenting quantitative data in structured tables for easy comparison. Detailed experimental protocols for the cited assays are also provided, alongside visualizations of relevant signaling pathways to offer a comprehensive resource for evaluating the potential of these compound classes in drug discovery.

Cytotoxicity Against Cancer Cell Lines

A series of novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The anti-proliferative activity of these compounds was evaluated using the MTT assay, with 5-Fluorouracil (5-FU) often used as a standard anticancer compound for comparison.

Compound ID	Target Cell Line	IC50 (µM)	Reference Compound	Reference IC50 (µM)
S1	PC3 (Prostate)	0.45	5-FU	7.49
S2	PC3 (Prostate)	0.85	5-FU	7.49
S3	PC3 (Prostate)	0.1	5-FU	7.49
S4	PC3 (Prostate)	0.56	5-FU	7.49
S1	MDA-MB-231 (Breast)	28.2	5-FU	0.49
S3	MDA-MB-231 (Breast)	69.2	5-FU	0.49
S4	MDA-MB-231 (Breast)	81.3	5-FU	0.49
Compound 4	MCF-7 (Breast)	0.57	Staurosporine	6.76[1]
Compound 11	MCF-7 (Breast)	1.31	Staurosporine	6.76[1]
Compound 4	HepG2 (Liver)	1.13	Staurosporine	5.07[1]
Compound 11	HepG2 (Liver)	0.99	Staurosporine	5.07[1]

Enzyme Inhibition Activity

Certain pyridine derivatives have been investigated as potential inhibitors of key enzymes implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase.

CDK2 Inhibition

Molecular docking studies have suggested that some novel pyridine derivatives could act as plausible inhibitors of CDK2.[2]

Pim-1 Kinase Inhibition

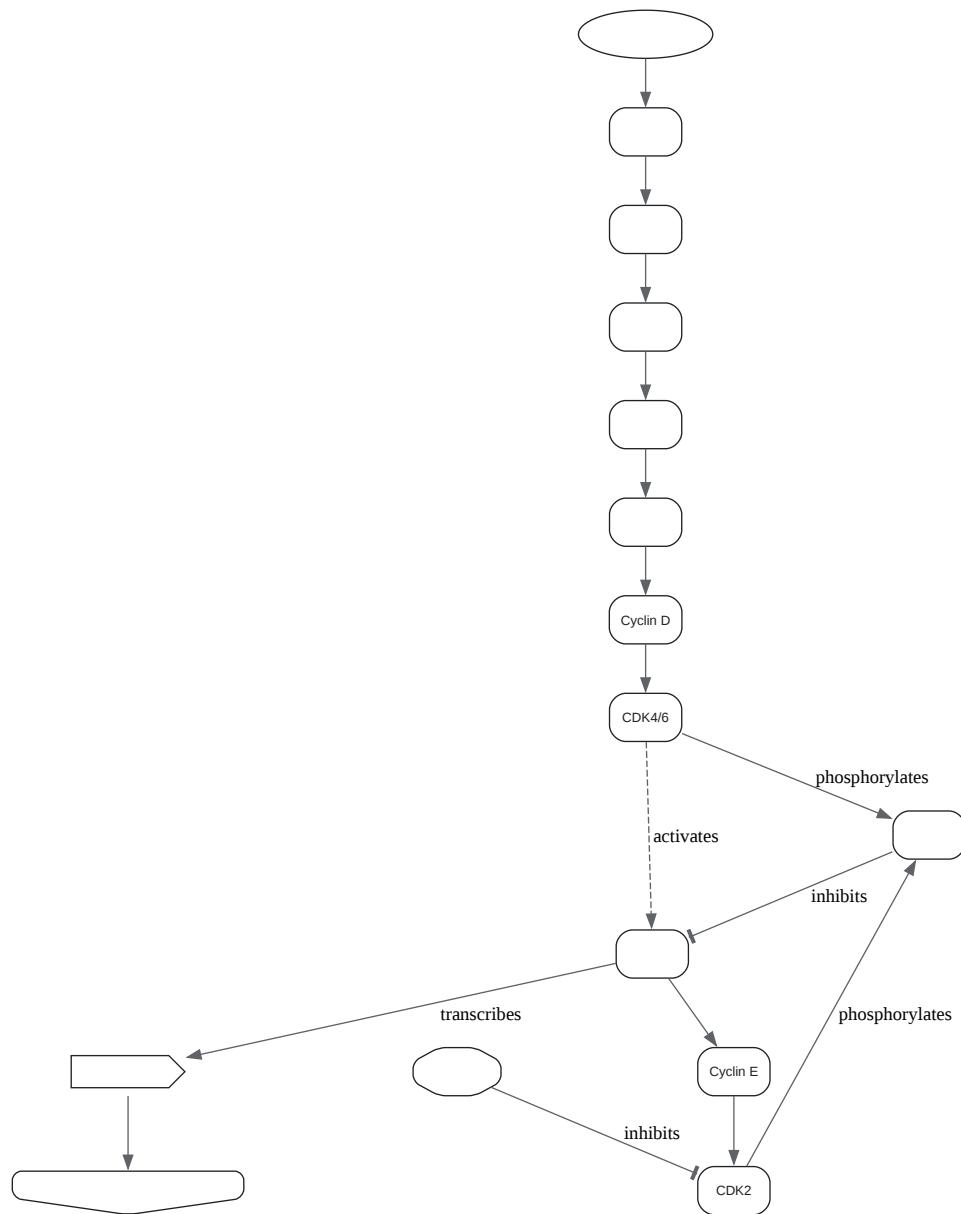
A series of pyrido[2,3-d]pyrimidine derivatives, which share a core heterocyclic structure with the compounds of interest, have shown potent inhibitory activity against Pim-1 kinase.

Compound ID	Target Enzyme	IC50 (nM)	Reference Compound	Reference IC50 (nM)
Compound 4	Pim-1 Kinase	11.4	Staurosporine	16.7[1]
Compound 10	Pim-1 Kinase	17.2	Staurosporine	16.7[1]
Compound 6	Pim-1 Kinase	34.6	Staurosporine	16.7[1]
Compound 11	Pim-1 Kinase	21.4	Staurosporine	16.7[1]

Signaling Pathways

CDK2 Signaling Pathway in Cancer

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[3][4] Its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[5] CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the expression of genes required for DNA synthesis.

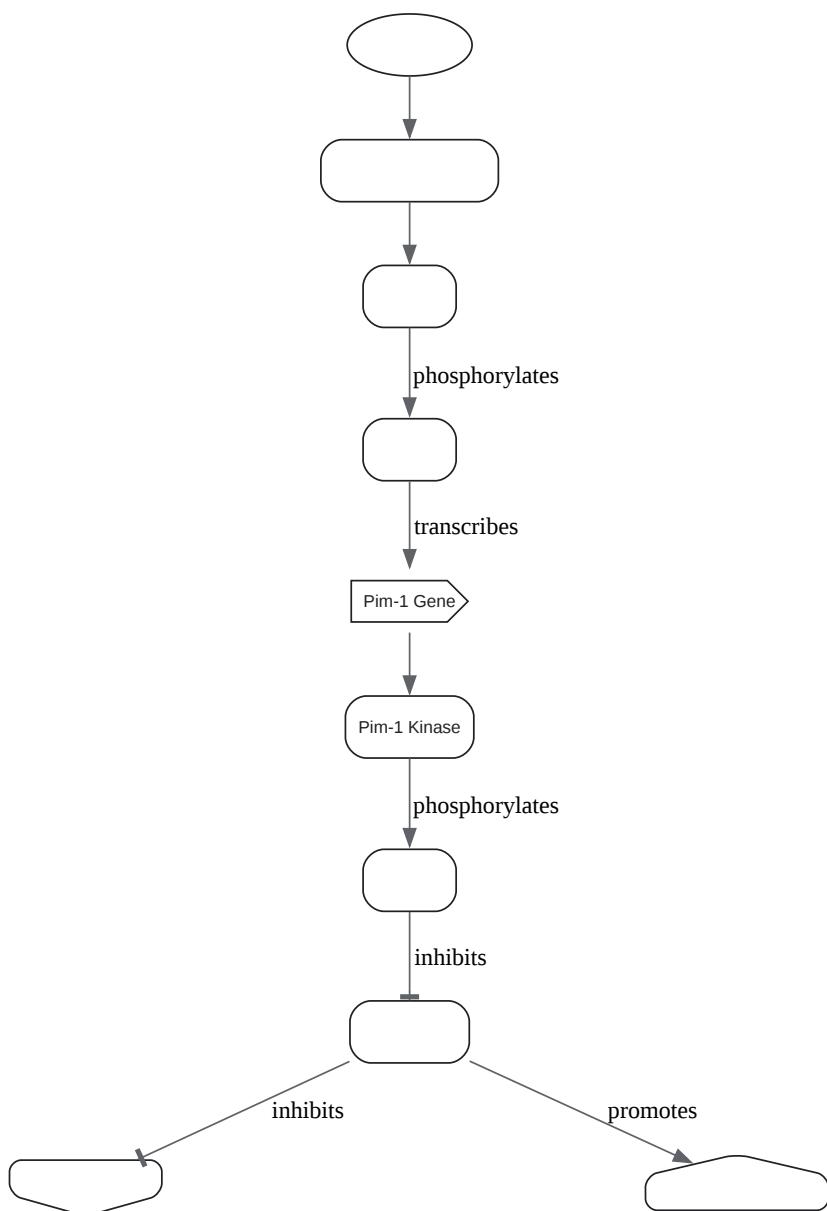


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Caption: Simplified CDK2 signaling pathway in cancer cell cycle progression.

Pim-1 Kinase Signaling Pathway in Cancer

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers and is regulated by the JAK/STAT signaling pathway. Pim-1 kinase exerts its oncogenic effects by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.



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Caption: The JAK/STAT/Pim-1 signaling pathway and its role in apoptosis regulation.

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilization.

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- **Solubilization:** Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In-Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in-vitro inhibitory activity of compounds against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Protocol:

- **Reagent Preparation:** Prepare solutions of the kinase, substrate, ATP, and test compound in a suitable kinase buffer.
- **Reaction Initiation:** In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., EDTA).
- **Detection:** Quantify the amount of phosphorylated substrate. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

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